molecular formula C19H17NO4 B5734111 N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5734111
M. Wt: 323.3 g/mol
InChI Key: DKNOTUCSTWHNFB-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-23-15-8-6-13(7-9-15)10-11-20-18(21)16-12-14-4-2-3-5-17(14)24-19(16)22/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNOTUCSTWHNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenethylamine and 2-oxo-2H-chromene-3-carboxylic acid.

    Amide Formation: The 4-methoxyphenethylamine is reacted with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]acetamide
  • N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison:

  • Structural Differences: While these compounds share the 4-methoxyphenyl group, they differ in their core structures and functional groups, leading to variations in their chemical and biological properties.
  • Uniqueness: N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide stands out due to its chromene core, which imparts unique biological activities and potential therapeutic applications.

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